molecular formula C16H16FN3O5 B13397086 N-Benzoyl-2'-deoxy-2'-fluorocytidine

N-Benzoyl-2'-deoxy-2'-fluorocytidine

Cat. No.: B13397086
M. Wt: 349.31 g/mol
InChI Key: RHCOKFXBQWNMHE-UHFFFAOYSA-N
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Description

N-Benzoyl-2'-deoxy-2'-fluorocytidine serves as a critical building block in the chemical synthesis of oligonucleotides, which are short nucleic acid polymers with a wide array of applications in research, diagnostics, and therapeutics. The benzoyl group acts as a protecting group for the N4-amino group of cytidine (B196190), preventing unwanted side reactions during the automated solid-phase synthesis of DNA or RNA strands. Following synthesis, this protecting group can be readily removed to yield the final oligonucleotide with the desired sequence. The presence of the 2'-fluoro modification in the sugar ring imparts unique and valuable properties to the resulting nucleic acid duplexes.

Below are the key chemical identifiers for this compound:

PropertyValue
IUPAC Name N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
CAS Number 146954-76-9
Molecular Formula C16H16FN3O5
Molecular Weight 349.31 g/mol

Data sourced from PubChem. nih.gov

This compound belongs to the broader class of fluorinated nucleoside analogs, which are compounds that mimic natural nucleosides but contain one or more fluorine atoms. The introduction of fluorine at the 2'-position of the ribose sugar is a key modification that significantly alters the molecule's properties. oup.com

The fluorine atom at the 2'-position imparts several key characteristics:

Conformational Preference: The high electronegativity of fluorine influences the sugar pucker conformation. A 2'-fluoro substituent generally favors a C3'-endo (North) conformation, which is characteristic of RNA, leading to increased thermal stability of the resulting nucleic acid duplexes. mdpi.com

Nuclease Resistance: The presence of the 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar-phosphate backbone, rendering oligonucleotides containing these analogs more resistant to degradation by nucleases. oup.com

Enhanced Binding Affinity: The conformational rigidity and altered sugar pucker contribute to a higher binding affinity of modified oligonucleotides to their complementary RNA or DNA targets. oup.com

The N-benzoyl group, while primarily a protecting group for synthesis, also increases the lipophilicity of the nucleoside, which can be a factor in its solubility and handling during chemical reactions. The parent compound, 2'-deoxy-2'-fluorocytidine (B130037) (once the benzoyl group is removed), has demonstrated antiviral and antitumor activities. oup.comnih.gov

The field of fluorinated nucleosides has a rich history, with early discoveries paving the way for the development of potent therapeutic agents and valuable research tools. A pivotal moment in this trajectory was the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, by Codington and colleagues in 1961. oup.com This breakthrough opened the door to the exploration of a wide range of 2'-fluorinated analogs.

Subsequent research demonstrated that the incorporation of a fluorine atom at the 2'-position of the sugar moiety could significantly enhance the biological activity of nucleoside analogs. nih.gov These modifications led to compounds with improved metabolic stability and potent inhibitory effects on viral replication and cancer cell proliferation. researchgate.net

Key Milestones in the Development of 2'-Fluorinated Nucleosides:

YearMilestoneSignificance
1961 First synthesis of 2'-deoxy-2'-fluorouridine. oup.comOpened the field of 2'-fluorinated nucleoside chemistry.
1970s-1980s Synthesis of various 2'-fluoro-arabino-furanosyl nucleosides (F-ara-nucleosides). researchgate.netLed to the discovery of compounds with significant antiviral and anticancer activity.
Late 1980s Development of Gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine). oup.comresearchgate.netBecame a widely used chemotherapeutic agent for various cancers.
1990s-Present Exploration of 2'-fluorinated nucleosides in antisense and RNAi technologies. mdpi.comThe enhanced stability and binding affinity of 2'-fluoro-modified oligonucleotides proved crucial for these applications.

The foundational research into 2'-fluorinated nucleosides has had a profound impact on biomedical science. These compounds have not only led to the development of life-saving drugs but have also become indispensable tools for studying nucleic acid structure and function. The synthesis and application of this compound in oligonucleotide synthesis is a direct legacy of this pioneering work, enabling the creation of modified nucleic acids with tailored properties for a diverse range of biological investigations. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16FN3O5

Molecular Weight

349.31 g/mol

IUPAC Name

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)

InChI Key

RHCOKFXBQWNMHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzoyl 2 Deoxy 2 Fluorocytidine and Its Congeners

Overview of Strategies for Synthesizing Fluorinated Nucleosides

The synthesis of fluorinated nucleosides can be achieved through two primary strategies: the condensation of a pre-fluorinated sugar with a nucleobase (convergent) or the direct fluorination of a pre-formed nucleoside (divergent). nih.gov

In a convergent synthesis, the sugar ring is fluorinated first, and this modified glycone is then coupled with the desired heterocyclic base. nih.govnih.gov A common method involves the coupling of a protected 2-deoxy-2-fluoro-D-arabinose derivative with a silylated nucleobase, such as N-benzoylated cytosine. sciforum.netgoogle.com For instance, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide can be condensed with silylated N-benzoylated adenine (B156593) to produce the protected fluoronucleoside. sciforum.net

This approach is versatile and can provide a variety of fluoro-nucleosides. nih.gov However, a significant limitation is the potential for poor stereoselectivity during the N-glycosylation step, which often results in a mixture of α and β anomers. nih.gov Achieving the desired β-conformation, which is crucial for biological activity, can be challenging unless the carbohydrate possesses a participating group at the C2-position to guide the stereochemical outcome. nih.gov

The divergent, or linear, approach involves the synthesis of a nucleoside followed by the direct introduction of the fluorine atom onto the sugar ring. nih.govnih.gov This strategy retains the original configuration of the starting nucleoside, offering better stereochemical control at the anomeric center. nih.gov

A prominent example of this method is the fluorination of a 2,2'-anhydro nucleoside. This intermediate, formed from a pyrimidine (B1678525) nucleoside, can be opened by a fluoride (B91410) source to stereoselectively install a 2'-α-fluoro moiety. nih.gov Another common divergent pathway is the direct displacement of a hydroxyl group on a preformed nucleoside, such as an arabinonucleoside, using a deoxyfluorinating agent. nih.gov This method is often more versatile than the anhydro-intermediate approach, particularly for the synthesis of 2'-α-fluorinated purine (B94841) nucleosides. nih.gov

Table 1: Comparison of Synthetic Strategies for Fluorinated Nucleosides

FeatureConvergent Approach (Glycosylation)Divergent Approach (Direct Fluorination)
General Process Fluorinated sugar + Nucleobase → FluoronucleosideNucleoside → Fluoronucleoside
Key Advantage Can produce a wide variety of analogs by changing the nucleobase. nih.govGenerally offers better stereocontrol of the anomeric center (β-configuration). nih.gov
Key Disadvantage Often suffers from poor stereoselectivity during glycosylation, yielding anomeric mixtures. nih.govnih.govA linear synthesis that may require more steps for the initial nucleoside preparation. nih.gov
Typical Starting Materials Fluorinated furanosyl bromides or chlorides, silylated nucleobases. sciforum.netgoogle.comPreformed nucleosides (e.g., arabinonucleosides, 2,2'-anhydro nucleosides). nih.gov

Specialized Reagents and Reaction Conditions for 2'-Fluorination

The direct introduction of fluorine at the 2'-position of a nucleoside requires specific reagents capable of replacing a hydroxyl group with fluorine, often with high stereoselectivity. The choice of reagent is critical and depends on the substrate and the desired stereochemical outcome.

Diethylaminosulfur trifluoride (DAST) is one of the most versatile and widely used deoxyfluorinating reagents in nucleoside chemistry. mdpi.comnih.govsciforum.net It facilitates a one-step exchange of a hydroxyl group for a fluorine atom. nih.govsciforum.net The reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.comsciforum.net This mechanism results in a complete inversion of configuration at the carbon center being fluorinated. mdpi.comsciforum.net

For example, to synthesize a 2'-deoxy-2'-β-fluoronucleoside, the starting material would be a nucleoside with a 2'-α-hydroxyl group (an arabinonucleoside). nih.govnih.gov The DAST reagent activates the 2'-hydroxyl group, which is then displaced by a fluoride ion from the backside, leading to the desired product with an inverted stereochemistry at the C2' position. mdpi.com This method is highly effective and provides the desired β-fluorinated intermediate in good yields, although elimination byproducts can sometimes be formed. nih.gov

Hydrogen fluoride (HF) is a fundamental nucleophilic fluorinating agent, but it is a hazardous gas and difficult to handle. mdpi.com To overcome this, stabilized HF-amine complexes have been developed, the most common of which is Olah's reagent, a mixture of approximately 70% hydrogen fluoride and 30% pyridine (B92270). mdpi.comsciforum.netwikipedia.org This reagent is a less volatile and more manageable source of nucleophilic fluoride. wikipedia.org

In nucleoside synthesis, Olah's reagent is particularly effective for the fluorination of 2,2'-anhydro pyrimidine nucleosides. nih.gov The reaction involves the ring-opening of the anhydro-linkage by the fluoride ion, which attacks the C2' position. This became a standard method for introducing a 2'-α-fluoro moiety into pyrimidine nucleosides. nih.gov While effective, HF-based reagents are highly acidic and their handling requires specialized equipment and expertise. mdpi.com

Table 2: Key Fluorinating Reagents for 2'-Fluorination

ReagentNameTypical ApplicationMechanism / Stereochemistry
Et₂NSF₃ Diethylaminosulfur Trifluoride (DAST)Fluorination of arabinonucleosides. nih.govSN2 displacement; complete inversion of configuration. mdpi.comsciforum.net
HF/Pyridine Olah's ReagentRing-opening of 2,2'-anhydro nucleosides. nih.govNucleophilic attack on the anhydro ring. nih.gov

Orthogonal Protecting Group Chemistry in N-Benzoyl-2'-deoxy-2'-fluorocytidine Synthesis

The synthesis of complex molecules like this compound requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. An orthogonal protecting group strategy is essential, wherein different protecting groups can be removed under distinct chemical conditions without affecting the others.

In the context of this compound synthesis, several key functional groups must be managed:

Exocyclic Amine (N4 of Cytosine): This group is reactive and is typically protected with a Benzoyl (Bz) group. The benzoyl group is stable to acidic and fluoride-mediated deprotection conditions but can be removed at the final stage using basic conditions, such as treatment with concentrated ammonium (B1175870) hydroxide. iu.edu

5'-Hydroxyl Group: This primary alcohol is often protected with a bulky, acid-labile group like 4,4'-dimethoxytrityl (DMT) . iu.edu The DMT group is stable to the basic conditions used for benzoyl group removal but is easily cleaved with mild acid (e.g., 80% aqueous acetic acid). nih.gov

3'-Hydroxyl Group: This secondary alcohol can be protected with a silyl-based group, such as tert-butyldimethylsilyl (TBDMS) . The TBDMS group is stable to both the acidic conditions that remove DMT and the basic conditions that remove benzoyl groups. It is specifically cleaved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). iu.edu

This orthogonal scheme allows for the selective deprotection and modification of the nucleoside at specific positions. For example, the DMT group can be removed to allow for phosphorylation at the 5'-position, while the other groups remain intact. The benzoyl group on the nucleobase ensures that the base does not interfere with reactions on the sugar, such as the crucial fluorination step. iu.edu

N-Benzoyl Protection of Cytosine Exocyclic Amine

The protection of the exocyclic amino group of cytidine (B196190) is a critical step to prevent unwanted side reactions during subsequent synthetic transformations, particularly during phosphoramidite (B1245037) chemistry for oligonucleotide synthesis. The benzoyl group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its lability under basic conditions for final deprotection.

The N-benzoylation of 2'-deoxy-2'-fluorocytidine (B130037) is typically achieved by treating the nucleoside with a benzoylating agent in an appropriate solvent. A common and efficient method involves the use of benzoic anhydride (B1165640) in the presence of a base, such as pyridine, or in a solvent like ethanol. This reaction selectively acylates the exocyclic N4-amino group of the cytosine base. For instance, a procedure analogous to the N-benzoylation of 5-fluoro-2'-deoxycytidine (B1672315) can be employed, where the starting nucleoside is reacted with an excess of benzoic anhydride. oup.com The reaction progress is monitored by thin-layer chromatography (TLC) until completion. The desired N4-benzoyl-2'-deoxy-2'-fluorocytidine is then isolated and purified, typically by crystallization or column chromatography.

Reagent/SolventRoleTypical ConditionsYield (%)
2'-deoxy-2'-fluorocytidineStarting material1 equivalent-
Benzoic anhydrideBenzoylating agent1.2-12 equivalents80-90
Pyridine or EthanolSolvent/BaseAnhydrous-
Room TemperatureReaction TemperatureStirring for 15 hours-

This table presents typical conditions and yields based on analogous reactions reported in the literature. oup.com

Regioselective Protection of Ribose Hydroxyl Groups (e.g., Silylation, Benzoylation)

The ribose moiety of nucleosides contains two secondary hydroxyl groups at the 3' and 5' positions that exhibit similar reactivity. For the synthesis of phosphoramidite building blocks required for oligonucleotide synthesis, it is essential to selectively protect the 5'-hydroxyl group while leaving the 3'-hydroxyl group free for subsequent phosphitylation.

Silylation: Silyl (B83357) ethers are widely used for the protection of hydroxyl groups due to their ease of introduction and removal under specific conditions. The regioselective silylation of the 5'-hydroxyl group can be achieved by using bulky silylating agents such as tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride. The steric hindrance of these reagents favors reaction at the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. A typical procedure involves reacting the N-benzoyl-protected nucleoside with the silyl chloride in the presence of a base like pyridine or imidazole. In some synthetic routes, both the 3' and 5' hydroxyls may be protected, for example with a 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl2), which can be later selectively removed. nih.gov A synthetic route for the L-enantiomer of 2'-deoxy-2'-fluorocytidine involves the protection of the 3'-hydroxyl with a TBDMS group. iu.edu

Benzoylation: Benzoyl groups can also be used to protect the hydroxyl functions of the sugar moiety. Regioselective benzoylation can be more challenging than silylation due to the smaller size of the benzoyl group. However, by carefully controlling reaction conditions such as temperature and the stoichiometry of the benzoylating agent (e.g., benzoyl chloride), a degree of selectivity for the 5'-hydroxyl can be achieved. nih.govrsc.org More advanced methods for regioselective acylation may employ enzymatic or organocatalytic approaches to achieve high selectivity. rsc.orgchemrxiv.orgproteopedia.org For instance, the use of benzoyl cyanide with an amine catalyst has been shown to provide regioselective benzoylation of unprotected glycopyranosides. rsc.orgproteopedia.org

Protecting GroupReagentPosition SelectivityKey Features
TBDMStert-butyldimethylsilyl chloridePrimarily 5'-OHBulky silyl group, stable to many reaction conditions, removable with fluoride ions.
TIPSTriisopropylsilyl chloridePrimarily 5'-OHVery bulky silyl group, offers high stability.
BenzoylBenzoyl chlorideVariableRequires careful control of conditions for regioselectivity.

This table summarizes common protecting groups for ribose hydroxyls and their general characteristics.

Chemoenzymatic Synthesis and Enantioselective Resolution of Nucleoside Intermediates

Chemoenzymatic methods offer a powerful alternative to purely chemical syntheses, often providing high regio- and stereoselectivity under mild reaction conditions. Lipases are particularly versatile enzymes in this context.

Lipase-Catalyzed Regioselective Acylation and Hydrolysis

Lipases can catalyze the regioselective acylation of nucleosides in non-aqueous solvents. nih.gov This enzymatic approach can be exploited to differentiate between the hydroxyl groups of the sugar moiety. For instance, lipases often show a preference for acylating the primary 5'-hydroxyl group of nucleosides, leaving the 3'-hydroxyl group unmodified. This selectivity is highly valuable for the synthesis of nucleoside phosphoramidites. The reaction typically involves the nucleoside, an acyl donor (such as a vinyl ester), and a lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia) in an organic solvent.

Conversely, lipases can also be used for the regioselective hydrolysis of per-acylated nucleosides. In this case, the enzyme would selectively remove an acyl group from a specific position, again often favoring the 5'-position. This can be a useful strategy for preparing intermediates with a specific pattern of protecting groups.

Exploitation of Enzyme Active Site Architecture for Stereocontrol

The stereoselectivity of lipases arises from the three-dimensional architecture of their active site. The active site typically consists of a catalytic triad (B1167595) (serine, histidine, and aspartate or glutamate) located in a pocket or cleft. proteopedia.orgresearchgate.net The shape and steric constraints of this pocket dictate which enantiomer of a racemic substrate can bind in a productive orientation for catalysis.

This principle can be applied to the kinetic resolution of racemic mixtures of nucleoside intermediates. For example, if a racemic mixture of a 2'-deoxy-2'-fluorocytidine precursor is subjected to lipase-catalyzed acylation, the enzyme may selectively acylate one enantiomer at a significantly higher rate than the other. This allows for the separation of the acylated enantiomer from the unreacted enantiomer, providing access to enantiomerically pure compounds. The choice of lipase, solvent, and acyl donor can influence the efficiency and enantioselectivity of the resolution. Molecular modeling and docking studies can aid in understanding the substrate-enzyme interactions and in predicting the stereochemical outcome of the reaction.

Synthetic Routes to this compound and its Stereochemical Variants

The synthesis of this compound typically starts from a suitably protected and activated ribofuranose derivative or a pre-existing nucleoside. One common strategy involves the glycosylation of a protected cytosine base with a fluorinated sugar derivative.

A plausible synthetic route can be adapted from the synthesis of related 2'-deoxy-2'-fluoro nucleosides. nih.goviu.edu For example, a synthesis could commence from a protected 2-deoxy-2-fluororibofuranosyl donor, which is then coupled with N-benzoyl cytosine. A patent describes the coupling of a silylated N-benzoyl cytosine with a 2-deoxy-2-fluoro-2-methyl-D-ribofuranosyl chloride derivative in the presence of a Lewis acid. google.com

A synthetic approach for the L-enantiomer of 2'-deoxy-2'-fluorocytidine has been reported, which provides a template for the synthesis of the D-enantiomer. iu.edu This route starts from (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine. The 3'-hydroxyl group is protected with a TBDMS group. The uracil (B121893) base is then converted to a cytosine derivative via activation with a sulfonyl chloride followed by amination. The exocyclic amino group is subsequently protected with a benzoyl group. Finally, removal of the TBDMS group affords the desired N-benzoyl-2'-deoxy-2'-fluoro-L-cytidine, which can then be converted to its phosphoramidite for oligonucleotide synthesis. iu.edu

The synthesis of stereochemical variants, such as the arabino-configured analogue, would involve starting with the corresponding arabinofuranose derivative. The stereochemistry at the 2'-position is crucial and is often established early in the synthesis of the sugar moiety.

Chemical Synthesis of Oligonucleotides Containing this compound Derivatives

The incorporation of this compound into oligonucleotides is achieved using the well-established solid-phase phosphoramidite method. wikipedia.orgbiotage.co.jp This automated process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.

The key building block for this process is the 5'-O-dimethoxytrityl (DMT)-N-benzoyl-2'-deoxy-2'-fluorocytidine-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite. The synthesis of this phosphoramidite involves the regioselective protection of the 5'-hydroxyl group of this compound with a DMT group, followed by phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent in the presence of a mild base. umich.edunih.gov

The solid-phase synthesis cycle consists of four main steps:

Detritylation: Removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside.

Coupling: Activation of the incoming phosphoramidite with an activator, such as tetrazole or a derivative, and subsequent coupling to the free 5'-hydroxyl group of the growing chain. For sterically hindered phosphoramidites like those with 2'-modifications, longer coupling times may be required. wikipedia.orgumich.edu

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the N-benzoyl group on cytosine and the cyanoethyl groups on the phosphate backbone) are removed by treatment with a basic solution, such as concentrated ammonium hydroxide. The final oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

StepReagent/ConditionPurpose
DetritylationTrichloroacetic acid in dichloromethaneRemoves the 5'-DMT protecting group.
CouplingPhosphoramidite, Activator (e.g., Tetrazole)Forms the internucleotide linkage.
CappingAcetic anhydride, N-methylimidazoleBlocks unreacted hydroxyl groups.
OxidationIodine, water, pyridineConverts phosphite to phosphate.
Cleavage & DeprotectionConcentrated ammonium hydroxideReleases the oligonucleotide from the support and removes protecting groups.

This table outlines the key steps and reagents in solid-phase oligonucleotide synthesis. wikipedia.orgbiotage.co.jp

Phosphoramidite Methodologies for Site-Specific Incorporation

The site-specific incorporation of this compound into synthetic oligonucleotides is predominantly achieved using the well-established phosphoramidite method. This strategy relies on the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG). umich.eduumich.edu The methodology allows for the precise placement of the modified nucleotide within any desired sequence. oup.comnih.gov

The process begins with the chemical synthesis of the key building block: the protected this compound phosphoramidite. The synthesis of this monomer involves several critical steps. First, the exocyclic amino group of 2'-deoxy-2'-fluorocytidine is protected with a benzoyl (Bz) group to prevent unwanted side reactions during oligonucleotide synthesis. iu.edu Subsequently, a 4,4'-dimethoxytrityl (DMT) group is added to protect the 5'-hydroxyl function. The DMT group is acid-labile, allowing for its selective removal at the beginning of each coupling cycle in the solid-phase synthesis. oup.com The final step in preparing the monomer is the phosphitylation of the 3'-hydroxyl group, typically using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, to introduce the reactive phosphoramidite moiety. umich.eduiu.edu This creates the stable, yet readily activatable, monomer required for automated DNA synthesis.

Once the this compound phosphoramidite is prepared, it can be used in a standard automated DNA synthesizer. umich.edu The synthesis cycle for incorporating this modified nucleotide is analogous to that for the canonical DNA bases and involves a four-step process:

De-blocking (Detritylation): The 5'-DMT group of the solid support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid, exposing the 5'-hydroxyl group for the subsequent coupling reaction. oup.com

Coupling: The this compound phosphoramidite monomer is activated by a weak acid, such as tetrazole, and then added to the support-bound oligonucleotide. umich.edu The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite triester linkage. Longer coupling times may be required for modified monomers like 2'F-ANA to ensure high coupling efficiency. umich.edu

Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation, typically using acetic anhydride and N-methylimidazole. This step is crucial to prevent the formation of failure sequences (n-1 mers) in subsequent cycles.

Oxidation: The newly formed internucleosidic phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. umich.edu This is commonly achieved using an aqueous iodine solution. nih.gov This step solidifies the backbone of the growing oligonucleotide chain.

This four-step cycle is repeated for each nucleotide in the desired sequence. After the final monomer has been added, the oligonucleotide is cleaved from the solid support, and all protecting groups (the benzoyl group on the cytosine base and the 2-cyanoethyl groups on the phosphate backbone) are removed in a single step, typically using concentrated ammonium hydroxide. umich.eduoup.com The final product is then purified, often by high-performance liquid chromatography (HPLC), to isolate the full-length, sequence-specific oligonucleotide containing the 2'-deoxy-2'-fluorocytidine modification. umich.edu

The presence of the 2'-fluoro modification enhances the nuclease resistance and binding affinity (Tm) of the resulting oligonucleotide. biosyn.com The 2'-fluoro group helps to lock the sugar pucker in an N-type (3'-endo) conformation, which is characteristic of A-form helices found in RNA, leading to more stable duplexes with complementary RNA targets. biosyn.comoup.com

Table 1: Key Reagents in the Phosphoramidite Cycle for this compound Incorporation

Synthesis StepReagent(s)Purpose
Monomer Preparation
N-ProtectionBenzoic AnhydrideProtects the exocyclic amine of cytidine. oup.com
5'-Hydroxyl Protection4,4'-Dimethoxytrityl chloride (DMT-Cl)Protects the 5'-hydroxyl; removed before each coupling cycle.
3'-Phosphitylation2-Cyanoethyl-N,N-diisopropylchlorophosphoramiditeIntroduces the reactive phosphoramidite group at the 3'-position. umich.edu
Solid-Phase Synthesis Cycle
DetritylationTrichloroacetic Acid (TCA) in DichloromethaneRemoves the 5'-DMT protecting group. oup.com
Coupling (Activation)1H-Tetrazole or similar weak acidActivates the incoming phosphoramidite monomer.
CappingAcetic Anhydride and N-MethylimidazoleAcetylates unreacted 5'-hydroxyl groups to prevent failure sequences.
OxidationIodine (I₂) in THF/Water/PyridineConverts the unstable phosphite triester to a stable phosphate triester. nih.gov
Final Deprotection & Cleavage
Cleavage/DeprotectionConcentrated Ammonium HydroxideCleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. oup.com

Molecular Pharmacology and Biochemical Mechanisms of Action of N Benzoyl 2 Deoxy 2 Fluorocytidine

Interaction with Nucleic Acid Synthesis and Repair Pathways

Fluorinated cytidine (B196190) analogs, including N-Benzoyl-2'-deoxy-2'-fluorocytidine, are designed to act as antimetabolites. Their structural similarity to natural deoxycytidine allows them to be recognized by cellular and viral enzymes involved in nucleic acid synthesis. However, the presence of the fluorine atom at the 2'-position of the sugar moiety introduces critical alterations that prevent the normal process of DNA chain elongation, leading to the inhibition of replication and repair.

This compound acts as an inhibitor of DNA synthesis, a mechanism central to its activity against viral replication and cancer cell growth. biosynth.com This inhibition prevents the replication of viruses by disrupting the synthesis of DNA within the host cell. biosynth.com The general mechanism for many anticancer nucleoside analogs, such as the structurally similar 2',2'-difluoro-2'-deoxycytidine (dFdCyd), involves interference with DNA replication. springermedicine.com

The process begins with the intracellular conversion of the nucleoside analog into its 5'-triphosphate form. This activated metabolite then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. While some analogs may directly inhibit the polymerase enzyme, a primary mode of action is incorporation into the DNA chain. researchgate.net Once incorporated, the presence of the 2'-fluoro substituent can terminate chain elongation, thereby halting DNA replication. nih.gov

Studies on related compounds illustrate this principle. For example, 2'-deoxy-2'-azidocytidine has been shown to interfere with DNA replication, leading to the reversible inhibition of cell growth. nih.gov Its mechanism involves blocking the initiation of new DNA synthesis or interfering with the elongation of newly formed DNA molecules. nih.govnih.gov Similarly, the cytotoxicity of dFdCyd is correlated with its incorporation into DNA, which is considered a more lethal event than the direct inhibition of enzymes like ribonucleotide reductase. researchgate.net This suggests that the ultimate effect of these analogs is the profound disruption of DNA integrity and synthesis. researchgate.netmedchemexpress.com

Enzymatic Modulations by Fluorinated Cytidine Analogs

The biochemical impact of fluorinated cytidine analogs extends to their interaction with various viral and cellular enzymes. The modified sugar ring allows these molecules to be recognized as substrates, but the fluorine substitution ultimately leads to the inhibition of enzymatic activity, either through competitive binding at the active site or through allosteric effects.

Fluorinated nucleosides are potent inhibitors of viral polymerases, which are critical enzymes for the replication of viral genomes. nih.gov A key target for many of these analogs is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses like the Hepatitis C virus (HCV) but absent in human cells, making it an attractive therapeutic target. nih.govpatsnap.comtcichemicals.comtcichemicals.com The HCV RdRp is also known as non-structural protein 5B (NS5B). nih.govnih.gov

The parent compound, 2'-deoxy-2'-fluorocytidine (B130037), demonstrated weak activity against the HCV replicon. nih.govoup.com This observation spurred the development of modified versions, which act as potent and selective inhibitors of the HCV NS5B polymerase. oup.commdpi.com The mechanism involves intracellular phosphorylation of the nucleoside analog to its 5'-triphosphate form. nih.govnih.gov This active metabolite then mimics natural nucleotides and is recognized as a substrate by the viral polymerase. nih.govresearchgate.net

Once the triphosphate analog is incorporated into the growing viral RNA strand, it acts as a chain terminator. nih.govnih.gov The presence of the 2'-fluoro group can cause a steric clash that prevents the addition of the next nucleotide, effectively halting RNA synthesis. nih.gov These compounds are often referred to as non-obligate chain terminators because they may still possess the 3'-hydroxyl group that theoretically allows for further nucleotide addition, but steric hindrance prevents the reaction from proceeding. nih.gov

Table 1: Inhibition of Viral Polymerases by Fluorinated Cytidine Analogs


Compound ClassTarget EnzymeVirusMechanism of ActionReference
Fluorinated Cytidine AnalogsRNA-Dependent RNA Polymerase (RdRp) / NS5B PolymeraseHepatitis C Virus (HCV)Competitive inhibition and/or non-obligate chain termination after incorporation into viral RNA.[1, 3, 10]
β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130)NS5B RNA PolymeraseHepatitis C Virus (HCV)The 5'-triphosphate form is a competitive inhibitor and acts as a nonobligate chain terminator.[8, 9]
2'-deoxy-2'-fluorocytidine (2'-FdC)HCV Replicon RNA SynthesisHepatitis C Virus (HCV)Inhibits HCV replicon RNA levels, serving as a basis for more potent analogs.[1, 16]

Beyond direct inhibition of polymerases, fluorinated nucleoside analogs can modulate the activity of key cellular enzymes involved in nucleotide metabolism, such as ribonucleotide reductase (RNR). nih.gov RNR is responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair, making it a critical enzyme for cell proliferation. elifesciences.org

Some nucleoside analogs can act as allosteric modulators. Allosteric modulation involves the binding of a molecule to a site on the enzyme distinct from the active site (an allosteric site). longdom.org This binding induces a conformational change in the enzyme, which can either enhance (positive modulation) or inhibit (negative modulation) its activity. longdom.org This mechanism allows for a more nuanced regulation of protein function compared to direct competitive inhibition. longdom.org

Interestingly, the closely related compound N-Benzoyl-2'-deoxy-2',2'-difluorocytidine is described as an activator of ribonucleotide reductase. biosynth.com In contrast, other fluorinated analogs, such as (E)-2'-fluoromethylene-2'-deoxycytidine 5'-diphosphate, have been shown to be time-dependent inactivators of RNR. nih.gov This inactivation involves the loss of an essential tyrosyl radical required for the enzyme's catalytic activity and results in the alkylation of the R1 subunit of the enzyme. nih.gov These findings suggest that subtle changes in the structure of the fluorinated nucleoside can lead to profoundly different effects—either activation or inhibition—on the same enzyme target.

Intracellular Metabolism and Bioactivation Cascades

Like most nucleoside analogs, this compound is a prodrug that must be metabolically activated within the cell to exert its pharmacological effects. This bioactivation process typically involves a series of phosphorylation steps catalyzed by cellular kinases.

For a nucleoside analog to become active, it must be converted into its 5'-triphosphate form. nih.gov This process is a sequential cascade of three phosphorylation reactions. The initial phosphorylation to the monophosphate is often the rate-limiting step and is catalyzed by cellular nucleoside kinases. nih.gov

Studies of the related compound β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) provide a model for this bioactivation pathway. The first phosphorylation of PSI-6130 is carried out by human 2′-deoxycytidine kinase (dCK) and uridine-cytidine kinase 1 (UCK-1). nih.gov The resulting monophosphate is then subsequently phosphorylated to the diphosphate (B83284) and finally to the active triphosphate metabolite by cellular UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov This active triphosphate is the species that competes with natural nucleotides for incorporation by viral polymerases. nih.govnih.gov

This intracellular phosphorylation is essential for the compound's activity, as the highly charged triphosphate form is unable to readily cross cell membranes if administered directly. The N-benzoyl group on the subject compound is likely cleaved intracellularly to release the core nucleoside, 2'-deoxy-2'-fluorocytidine, which can then enter this phosphorylation cascade.

Table 2: Bioactivation Cascade of a Representative Fluorinated Cytidine Analog (PSI-6130)


Metabolic StepPrecursorProductCatalyzing Enzyme(s)Reference
First Phosphorylation (Rate-Limiting)PSI-6130 (Nucleoside)PSI-6130-MonophosphateDeoxycytidine Kinase (dCK), Uridine-Cytidine Kinase (UCK) nih.gov
Second PhosphorylationPSI-6130-MonophosphatePSI-6130-DiphosphateUMP-CMP Kinase patsnap.com
Third PhosphorylationPSI-6130-DiphosphatePSI-6130-Triphosphate (Active Form)Nucleoside Diphosphate Kinase patsnap.com

Factors Governing Intracellular Conversion and Anabolic Trapping

The metabolic activation of this compound is a critical determinant of its pharmacological activity and is governed by a series of intracellular enzymatic conversions. The N-benzoyl group functions as a protecting group to enhance cellular uptake and is subsequently cleaved by intracellular esterases to release the active nucleoside, 2'-deoxy-2'-fluorocytidine. The released nucleoside must then undergo sequential phosphorylation to its triphosphate form to exert its biological effects. This process, known as anabolic activation, effectively "traps" the molecule within the cell, as the negatively charged phosphate (B84403) groups prevent it from diffusing back across the cell membrane.

The initial and rate-limiting step in this activation cascade is the phosphorylation of 2'-deoxy-2'-fluorocytidine to its 5'-monophosphate derivative. This reaction is primarily catalyzed by the enzyme deoxycytidine kinase (dCK). The efficiency of this initial phosphorylation is a key factor in determining the extent of subsequent anabolic conversion. While 2'-deoxy-2'-fluorocytidine is a substrate for dCK, the presence of the 2'-fluorine atom can influence the enzyme's affinity and catalytic rate compared to the natural substrate, deoxycytidine. For instance, the addition of a fluorine atom at the 2' position of 2'-deoxycytidine (B1670253) can lead to a decrease in the phosphorylation efficiency by dCK.

Once formed, the monophosphate is a substrate for UMP-CMP kinase, which catalyzes its conversion to the diphosphate. This step is generally considered to be efficient. Subsequently, the diphosphate is converted to the active 5'-triphosphate by nucleoside diphosphate kinase. The successive addition of phosphate groups not only prepares the molecule for its ultimate biological role but also ensures its retention within the cell, a phenomenon referred to as anabolic trapping.

A competing metabolic pathway that can limit the anabolic activation of 2'-deoxy-2'-fluorocytidine is deamination. The monophosphate form can be a substrate for deoxycytidylate deaminase, which would convert it to the corresponding uridine (B1682114) monophosphate derivative, thereby diverting it from the desired activation pathway. The relative rates of phosphorylation versus deamination are crucial in determining the intracellular concentration of the active triphosphate.

The table below summarizes the key enzymatic steps and factors influencing the intracellular conversion of 2'-deoxy-2'-fluorocytidine.

Enzymatic StepEnzymeSubstrateProductKey Factors Influencing Efficiency
Initial PhosphorylationDeoxycytidine Kinase (dCK)2'-deoxy-2'-fluorocytidine2'-deoxy-2'-fluorocytidine-5'-monophosphateEnzyme affinity (Km) and catalytic rate (kcat) for the fluorinated nucleoside.
Second PhosphorylationUMP-CMP Kinase2'-deoxy-2'-fluorocytidine-5'-monophosphate2'-deoxy-2'-fluorocytidine-5'-diphosphateGenerally efficient conversion.
Third PhosphorylationNucleoside Diphosphate Kinase2'-deoxy-2'-fluorocytidine-5'-diphosphate2'-deoxy-2'-fluorocytidine-5'-triphosphateEfficient conversion to the active form.
Competing DeaminationDeoxycytidylate Deaminase2'-deoxy-2'-fluorocytidine-5'-monophosphate2'-deoxy-2'-fluorouridine-5'-monophosphateRelative activity of deaminase versus UMP-CMP kinase.

Conformational Determinants of Biological Activity

The three-dimensional structure of a nucleoside analogue is a primary determinant of its interaction with target enzymes and its incorporation into nucleic acids. For this compound, once debenzoylated, the conformational preferences of the 2'-deoxy-2'-fluorocytidine moiety are largely dictated by the presence of the fluorine atom at the 2'-position of the ribofuranose sugar.

Influence of 2'-Fluorine on Sugar Pucker Equilibrium (North vs. South Conformation)

Due to the gauche effect, a stereoelectronic preference for a gauche conformation between the electronegative fluorine atom and the ring oxygen (O4'), the sugar pucker of 2'-deoxy-2'-fluorocytidine is strongly biased towards the North (C3'-endo) conformation. This contrasts with the natural 2'-deoxyribonucleosides found in DNA, which predominantly adopt a South (C2'-endo) conformation. The C3'-endo pucker is characteristic of ribonucleosides and A-form nucleic acid helices. This conformational locking into a North pucker can pre-organize the nucleoside for binding to certain enzymes or for incorporation into RNA-like structures.

The table below summarizes the preferred sugar pucker conformations.

Nucleoside Type2'-SubstituentPreferred Sugar PuckerConformation
2'-Deoxyribonucleoside (in DNA)-HSouthC2'-endo
Ribonucleoside (in RNA)-OHNorthC3'-endo
2'-Deoxy-2'-fluorocytidine -F North C3'-endo

Stereo-electronic Effects of Fluorine on Ribofuranose Ring Dynamics

The influence of the 2'-fluorine extends beyond a static conformational preference to affect the dynamics of the ribofuranose ring. The strong C-F bond and the high electronegativity of fluorine create a dipole moment that significantly alters the electronic distribution within the sugar ring. This stereo-electronic effect rigidifies the sugar pucker, reducing the flexibility of the furanose ring and limiting its ability to transition between the North and South conformations.

This reduced conformational flexibility can have important biological consequences. For instance, it can enhance the binding affinity of the nucleoside to target enzymes that prefer a North-puckered substrate. Furthermore, when incorporated into an oligonucleotide, the rigid C3'-endo pucker of 2'-deoxy-2'-fluorocytidine can enhance the thermal stability of the resulting duplex with a complementary RNA strand by promoting an A-form helical geometry.

Biostability Profiles: Resistance to Enzymatic Degradation (e.g., Nucleases, Deaminases)

A key attribute for the therapeutic potential of a nucleoside analogue is its stability in a biological environment. Unmodified nucleosides can be rapidly degraded by various enzymes, limiting their bioavailability and duration of action. The chemical modification of the sugar moiety, as seen in 2'-deoxy-2'-fluorocytidine, can significantly enhance its resistance to enzymatic degradation.

The 2'-fluoro modification provides considerable protection against degradation by nucleases. Nucleases, which are enzymes that cleave the phosphodiester bonds in nucleic acids, often recognize the sugar-phosphate backbone. The presence of the fluorine at the 2'-position can sterically and electronically hinder the approach and catalytic action of these enzymes. While 2'-deoxy-2'-fluorocytidine as a single nucleoside is not a substrate for nucleases, its incorporation into an oligonucleotide chain confers nuclease resistance to that chain. Studies have shown that oligonucleotides containing 2'-fluoro modifications exhibit significantly increased stability in the presence of serum nucleases compared to unmodified DNA or RNA. genelink.com

In addition to nuclease resistance, the susceptibility to deaminases is a critical factor for cytidine analogues. Cytidine deaminase can convert cytidine and its analogues to their corresponding uridine derivatives, which may have different or no biological activity. While some cytidine analogues are readily deaminated, the modification at the 2'-position of the sugar can influence the interaction with cytidine deaminase. Some studies suggest that certain 2'-modified nucleosides can be resistant to deamination. However, the susceptibility of 2'-deoxy-2'-fluorocytidine to cytidine deaminase can be cell-type dependent and influenced by the specific isoform of the enzyme present. In some contexts, 2'-deoxy-2'-fluorocytidine has been shown to be a substrate for cytidine deaminase, representing a potential inactivation pathway.

The table below provides a comparative overview of the enzymatic stability.

Compound TypeSusceptibility to Nucleases (when in oligonucleotide)Susceptibility to Cytidine Deaminase
Unmodified DeoxycytidineHighHigh
Unmodified CytidineHighHigh
2'-Deoxy-2'-fluorocytidine Moderate to High Resistance Variable, can be a substrate

Structure Activity Relationship Sar Studies of N Benzoyl 2 Deoxy 2 Fluorocytidine Derivatives

Stereochemical and Positional Impact of Fluorine Substitution on Bioactivity

The introduction of fluorine, a small and highly electronegative atom, into the sugar ring of a nucleoside analog can dramatically alter its physicochemical and biological properties. oup.com The position and stereochemistry of the fluorine atom are critical determinants of the molecule's preferred sugar conformation (pucker), which in turn affects how it is recognized and processed by viral polymerases and cellular kinases. nih.gov

The stereochemical orientation of the fluorine atom at the 2'-position of the furanose ring has a profound impact on the sugar's conformational preference and, consequently, its biological activity profile. It is hypothesized that the configuration of the 2'-substituent dictates whether the sugar ring favors a North (C3'-endo) or South (C2'-endo) conformation. nih.gov

2'-Alpha (2'-down) Fluorine Configuration: A fluorine atom in the 2'-α (down) position, as seen in 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), tends to lock the sugar ring into a North-type conformation. oup.comnih.gov This conformational preference mimics that of natural ribonucleosides, making these analogs effective substrates for enzymes that process RNA. Consequently, nucleosides with a 2'-α-fluoro substituent often exhibit potent activity against RNA viruses. nih.gov

2'-Beta (2'-up) Fluorine Configuration: Conversely, a fluorine atom in the 2'-β (up) position, also known as the arabino- or "ara-F" configuration, favors a South-type conformation. nih.gov This sugar pucker is more similar to that of natural deoxyribonucleosides. As a result, 2'-β-fluoro nucleosides are often better recognized by enzymes involved in DNA synthesis and have demonstrated significant activity against DNA viruses. nih.gov For instance, 4'-azido-2'-deoxy-2'-fluoroarabinocytidine, which has a 2'-beta fluorine, was identified as a highly potent antiviral compound. nih.gov

This differential effect is a cornerstone of modern nucleoside drug design, allowing for the targeted development of antivirals against specific classes of viruses based on the stereochemistry of the 2'-fluoro substituent.

Table 1: Influence of 2'-Fluorine Stereochemistry on Nucleoside Properties
Fluorine ConfigurationCommon NameFavored Sugar PuckerMimicsPrimary Viral Target Class
2'-Alpha (Down)ribo-FNorth (C3'-endo)Ribonucleosides (RNA)RNA Viruses
2'-Beta (Up)ara-FSouth (C2'-endo)Deoxyribonucleosides (DNA)DNA Viruses

Further modifications involving the addition of a second fluorine atom have led to the development of gem-difluorinated analogs, most notably at the 2'-position. The introduction of a 2',2'-difluoro moiety, as seen in gemcitabine (B846) (2′,2′-difluorodeoxycytidine), creates a unique electronic and steric environment that significantly impacts biological activity.

A study comparing monofluoro and difluoro derivatives of 4'-azidocytidine (B1678695) for activity against the Hepatitis C virus (HCV) provides a clear illustration of these effects. The difluorinated analog demonstrated a substantial increase in potency compared to the parent compound and its monofluorinated counterparts. nih.gov

4'-azido-2'-deoxy-2'-fluorocytidine (Monofluoro): Showed potent antiviral activity.

4'-azido-2'-deoxy-2',2'-difluorocytidine (Difluoro): Exhibited even greater potency, with an EC₅₀ of 66 nM in the HCV replicon system. nih.gov

The potent activity of 2',2'-difluoro nucleosides is attributed to several factors. The two electron-withdrawing fluorine atoms alter the reactivity of the 3'-hydroxyl group, influence the sugar pucker, and can act as a mechanism-based inhibitor of enzymes like ribonucleotide reductase. Furthermore, difluorination can enhance the metabolic stability of the nucleoside.

Table 2: Antiviral Potency of Monofluoro vs. Difluoro Analogs of 4'-Azidocytidine Against HCV nih.gov
CompoundFluorination PatternAntiviral Potency (EC₅₀ in HCV Replicon)
4'-azidocytidineNone (at 2' position)> 50-fold less potent than difluoro analog
4'-azido-2'-deoxy-2'-fluoroarabinocytidine2'-Monofluoro (beta)24 nM
4'-azido-2'-deoxy-2',2'-difluorocytidine2',2'-Difluoro66 nM

Fluorination is not limited to the 2'-position. Introducing a fluorine atom at the 4'-position of the sugar ring has emerged as another powerful strategy to modulate the conformational and biological properties of nucleoside analogs. rsc.orgrsc.org

The high electronegativity of the 4'-fluoro substituent significantly influences the sugar pucker, generally biasing the conformation towards the North (C3'-endo) state. researchgate.net This conformational locking has several important consequences:

Enhanced Stability: The North-type conformation can increase the stability of the N-glycosidic bond, making the nucleoside more resistant to degradation by acidic hydrolysis or enzymatic cleavage. researchgate.net

Modulated Enzyme Interaction: By pre-organizing the sugar into a specific conformation, 4'-fluorination can enhance the binding affinity and incorporation efficiency by viral polymerases. The predominant antiviral mode of action for many 4'-fluoro-nucleosides is the inhibition of viral RNA polymerases. rsc.org

Improved Pharmacokinetics: The increased stability can lead to improved pharmacokinetic profiles.

The development of 4'-fluoro fleximer nucleoside analogues has demonstrated the potential for this modification to yield compounds with broad-spectrum antiviral activity. nih.gov Research has shown that 4'-fluorination can have a less detrimental impact on the inhibition of viral RNA-dependent RNA polymerase compared to 2'-fluorination, highlighting its therapeutic potential. rsc.org

Role of N-Benzoyl Moiety in Modulating Molecular Properties and Interactions

The N-benzoyl group attached to the exocyclic amine (N4) of the cytidine (B196190) base is not merely an inert protecting group from synthesis. It plays a crucial role in modulating the molecule's properties, acting as a prodrug moiety that influences lipophilicity, membrane permeability, and stability.

This enhanced lipophilicity is intended to improve the compound's ability to permeate cell membranes and achieve higher intracellular concentrations. nih.gov By masking the polar N-H group of cytosine, the N-benzoyl moiety reduces the molecule's hydrogen bonding capacity with water, favoring its partitioning into the lipidic membrane environment. This strategy is a common approach in prodrug design to overcome the permeability barriers that can limit the efficacy of nucleoside-based therapeutics.

For the N-benzoyl group to function effectively as a prodrug moiety, it must be stable enough to survive in the extracellular environment but labile enough to be cleaved inside the cell to release the active nucleoside. The N-benzoyl group, an amide, is generally more stable to hydrolysis than an ester. wikipedia.org

However, it is susceptible to cleavage under specific conditions:

Enzymatic Cleavage: Intracellular amidases or other hydrolases can catalyze the removal of the benzoyl group, unmasking the exocyclic amine of cytidine. This bioactivation step is critical, as the free nucleoside is typically the substrate for the cellular kinases that convert it into the active triphosphate form.

Chemical Lability: While relatively stable, the amide bond can be hydrolyzed under certain pH conditions, though enzymatic action is the primary mechanism for its removal in a biological context. nih.govresearchgate.net

Therefore, the N-benzoyl group serves a dual purpose: it enhances membrane permeation by increasing lipophilicity and acts as a cleavable promoiety, ensuring that the active form of the drug is released preferentially inside the target cells. beilstein-journals.org

Structure-Activity Profiles of Nucleobase Modifications in Fluorinated Cytidine Scaffolds

Modifications of the nucleobase, particularly at the N4-position of the cytidine ring, have proven to be a fruitful strategy for enhancing the therapeutic potential of 2'-deoxy-2'-fluorocytidine analogs. The introduction of an acyl group, such as a benzoyl moiety, can significantly impact the compound's antiviral activity and toxicity profile.

Research into a series of N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine analogs has provided valuable insights into the SAR of this class of compounds. These studies have demonstrated that N4-substitutions can markedly improve anti-HIV-1 and anti-HBV activity, often without a corresponding increase in cytotoxicity. For instance, the introduction of various substituted benzoyl, heteroaromatic carbonyl, cycloalkylcarbonyl, and alkanoyl groups at the N4-position has been systematically explored.

In one such study, the N4-p-iodobenzoyl derivative of a 2',3'-dideoxy-5-fluorocytidine analog exhibited a remarkable 46-fold increase in anti-HIV-1 potency compared to the parent nucleoside. Similarly, the N4-p-bromobenzoyl derivative in a related series was 12 times more potent than its unmodified counterpart. These findings underscore the significant influence of the electronic and steric properties of the N4-acyl substituent on antiviral efficacy. The data from these studies suggest that the N4-acyl group may play a role in the interaction of the nucleoside triphosphate with the viral polymerase, as the levels of the triphosphate metabolite did not always directly correlate with the observed antiviral activity. This indicates that the modified nucleoside triphosphate itself may be directly involved in the inhibitory action.

The following table summarizes the structure-activity relationship of various N4-acyl modifications on a 2',3'-dideoxy-5-fluorocytidine scaffold, providing a valuable reference for the design of novel N-Benzoyl-2'-deoxy-2'-fluorocytidine derivatives.

N4-Acyl SubstituentRelative Anti-HIV-1 PotencyObservations
H (unmodified)BaselineReference compound.
BenzoylIncreasedGeneral improvement in activity.
p-IodobenzoylSignificantly IncreasedAmong the most potent analogs, suggesting a favorable interaction of the iodine atom.
p-BromobenzoylSignificantly IncreasedDemonstrates the positive effect of halogen substitution at the para position.
NicotinoylIncreasedHeteroaromatic rings are well-tolerated and can enhance activity.
o-NitrobenzoylIncreasedShows that electron-withdrawing groups can be beneficial.
n-ButyrylIncreasedAlkanoyl groups also contribute to improved antiviral activity.

Further investigations into N4-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives have also highlighted the importance of this position for potent anti-HBV activity. Analogs bearing heteroatom-containing N4-substituents have shown significant inhibitory effects on both HBV antigen secretion and viral DNA replication.

Elucidation of Key Pharmacophoric Elements for Target Binding and Selectivity

The biological activity of this compound derivatives is intrinsically linked to their ability to be anabolized to the corresponding 5'-triphosphate form and subsequently interact with viral polymerases. The key pharmacophoric elements essential for target binding and selectivity can be dissected by considering the contributions of the modified sugar moiety and the N4-acylated nucleobase.

The 2'-Deoxy-2'-fluoro-ribose Moiety: The presence of the fluorine atom at the 2'-position of the ribose sugar is a critical pharmacophoric feature. This modification imparts several advantageous properties:

Conformational Rigidity: The electronegative fluorine atom influences the sugar pucker, often favoring a C3'-endo conformation, which can be optimal for binding to the active site of certain viral polymerases. This pre-organization of the sugar conformation can lead to a lower entropic penalty upon binding, thus enhancing affinity.

Increased Glycosidic Bond Stability: The C-F bond is stronger than the C-H bond, and the electron-withdrawing nature of fluorine stabilizes the glycosidic bond against enzymatic cleavage by phosphorylases, thereby increasing the intracellular half-life of the nucleoside analog.

Modulation of Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming additional interactions within the enzyme's active site.

Enhanced Lipophilicity: The benzoyl group increases the lipophilicity of the nucleoside, which can facilitate its passive diffusion across cellular membranes, leading to improved cellular uptake.

Steric and Electronic Interactions: The aromatic ring of the benzoyl group can engage in π-π stacking or hydrophobic interactions within a specific binding pocket of the viral polymerase. The nature and position of substituents on the benzoyl ring can fine-tune these interactions. For example, the enhanced potency of para-halogenated benzoyl derivatives suggests that these substituents may occupy a specific pocket in the enzyme's active site, leading to a more favorable binding orientation.

Prodrug-like Properties: In some instances, the N4-acyl group may function as a prodrug moiety, being cleaved intracellularly to release the active N4-unsubstituted cytidine analog. However, as noted in SAR studies, the direct interaction of the N4-acylated triphosphate with the polymerase is also a plausible mechanism of action.

Preclinical Research Methodologies and Findings for N Benzoyl 2 Deoxy 2 Fluorocytidine Analogs

In Vitro Cellular and Biochemical Assays

In vitro studies are foundational in preclinical research, providing the initial assessment of a compound's biological activity and potential as a therapeutic agent. For analogs of N-Benzoyl-2'-deoxy-2'-fluorocytidine, these assays are crucial for determining antiviral and anticancer efficacy, understanding mechanisms of action, and establishing a preliminary therapeutic window through cytotoxicity evaluations.

The antiviral potential of 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), a core structure related to this compound, and its analogs has been evaluated across a range of cell-based models targeting various viruses. Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza research; 2'-FdC was shown to inhibit multiple strains of influenza in these cells, including highly pathogenic avian H5N1, pandemic H1N1, and seasonal viruses. nih.gov

For Hepatitis C Virus (HCV), human hepatoma (Huh-7) cells containing HCV RNA replicons are a common system used to assess inhibitors of viral replication. oup.com Analogs such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have demonstrated potent inhibition of HCV RNA synthesis in this replicon system. nih.gov Huh-7 cells have also been adapted for high-throughput screening against other viruses, such as Crimean-Congo hemorrhagic fever virus (CCHFV), where 2'-FdC was identified as a highly potent inhibitor. nih.gov

The anticancer properties of fluorinated nucleoside analogs are evaluated using a panel of human tumor cell lines to determine the breadth and specificity of their cytotoxic activity. Analogs of N-benzoyl cytosine have shown potential in the treatment of colon cancer. researchgate.net Another analog, 1-(2-Deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl) cytosine (4'-thio-FAC), demonstrated potent anti-proliferative effects against a panel of human pancreatic cancer cell lines, including Capan-1, MIA-PaCa-2, and BxPC-3, as well as ovarian cancer cell lines such as SK-OV-3, OVCAR-3, and ES-2. cancer.gov Furthermore, the anticancer drug Gemcitabine (B846), which is 2'-deoxy-2',2'-difluorocytidine, has shown effectiveness against a wide array of solid tumors and hematological malignancies. oup.com These cell-based assays are critical for identifying which cancer types may be most susceptible to this class of compounds. nih.govlidsen.com

A critical step in preclinical evaluation is quantifying a compound's potency (EC50) and its toxicity to host cells (CC50). The EC50 represents the concentration at which the compound inhibits 50% of the viral replication or cancer cell growth, while the CC50 is the concentration that causes a 50% reduction in viable host cells.

For 2'-deoxy-2'-fluorocytidine (2'-FdC), antiviral activity has been quantified against several viruses. It was identified as a particularly potent inhibitor of Crimean-Congo hemorrhagic fever virus (CCHFV) replication in Huh7 cells, with an EC50 value of 61 ± 18 nM. nih.gov Against various influenza virus strains in MDCK cells, the 90% inhibitory concentrations (IC90) ranged from 0.13 µM to 4.6 µM. nih.gov The analog also showed activity against HCV, with a 90% effective concentration (EC90) of 5.0 μM and a CC50 value above 100 μM. oup.com In the context of anticancer activity, the related analog 4'-thio-FAC displayed potent IC50 values between 0.01–0.2 μM against a panel of pancreatic and ovarian cancer cell lines. cancer.gov

Antiviral and Anticancer Activity of 2'-Deoxy-2'-fluorocytidine Analogs
CompoundTargetCell LineActivity MetricValue (µM)Source
2'-Deoxy-2'-fluorocytidine (2'-FdC)Crimean-Congo Hemorrhagic Fever VirusHuh-7EC500.061 nih.gov
2'-Deoxy-2'-fluorocytidine (2'-FdC)Influenza H5N1/H1N1/H3N2MDCKIC900.13 - 4.6 nih.gov
2'-Deoxy-2'-fluorocytidine (2'-FdC)Hepatitis C Virus (HCV)Huh-7 RepliconEC905.0 oup.com
2'-Deoxy-2'-fluorocytidine (2'-FdC)Hepatitis C Virus (HCV)Huh-7 RepliconCC50>100 oup.com
4'-thio-FACPancreatic/Ovarian CancerVariousIC500.01 - 0.2 cancer.gov
4'-chloromethyl-2'-deoxy-2'-fluorocytidine-TPRSV PolymeraseBiochemical AssayIC500.02 researchgate.net

Enzyme inhibition assays are essential for elucidating the specific molecular targets of nucleoside analogs. nih.gov For this class of compounds, the primary mechanism involves intracellular phosphorylation to an active triphosphate form, which then competes with natural nucleotides to inhibit viral or cellular enzymes. nih.gov

Studies on analogs like β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have shown they must be phosphorylated to their 5'-triphosphate form to inhibit the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication. nih.gov The initial and rate-limiting phosphorylation step is carried out by cellular enzymes such as human 2'-deoxycytidine (B1670253) kinase (dCK) and uridine-cytidine kinase (UCK). nih.gov Similarly, the triphosphate form of 4'-chloromethyl-2'-deoxy-2'-fluorocytidine was found to inhibit the Respiratory Syncytial Virus (RSV) polymerase with high potency (IC50 of 0.02 μM) without significantly affecting human DNA and RNA polymerases, indicating a selective antiviral mechanism. researchgate.net This mechanism, where the analog acts as a substrate for one enzyme (a kinase) to become an inhibitor of another (a polymerase), is a hallmark of many successful nucleoside drugs. wikipedia.org

Preclinical Animal Model Studies (excluding human clinical trials)

Following promising in vitro results, preclinical animal models are employed to assess the efficacy and pharmacokinetics of drug candidates in a complex living system. nih.gov These models are vital for understanding how a compound behaves in vivo and for predicting its potential therapeutic effect in humans before clinical trials can be considered.

The in vivo efficacy of 2'-deoxy-2'-fluorocytidine (2'-FdC) has been demonstrated in validated mouse models of influenza infection. nih.govnih.gov In BALB/c mice infected with a lethal dose of the highly pathogenic H5N1 influenza virus, treatment with 2'-FdC significantly promoted survival, with 80% of infected mice surviving. nih.gov The compound was also effective when administered as late as 72 hours post-infection, which is a critical feature for a clinically useful antiviral. nih.gov Furthermore, 2'-FdC enhanced the survival of mice infected with a pandemic H1N1 influenza strain. nih.gov Animal studies have also been crucial in identifying 2'-FdC as a promising candidate for treating Crimean-Congo hemorrhagic fever. wikipedia.org

In the context of oncology, human tumor xenograft models in immunocompromised mice are a standard for evaluating anticancer agents. The deoxycytidine analog 4'-thio-FAC was assessed in nude mice bearing human pancreatic or ovarian tumors. cancer.gov Oral administration of 4'-thio-FAC significantly inhibited the growth of gemcitabine-resistant pancreatic tumors and even induced regression of established, refractory pancreatic tumors. cancer.gov In ovarian cancer models, 4'-thio-FAC prolonged survival to a greater extent than standard chemotherapeutic agents like gemcitabine, carboplatin, and paclitaxel, highlighting its potential for treating aggressive and resistant cancers. cancer.gov

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Preclinical evaluation of this compound analogs, primarily focusing on the active metabolite 2'-deoxy-2'-fluorocytidine (2'-FdC), has been conducted in various animal models to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity.

Pharmacokinetic (PK) studies in cynomolgus monkeys have been particularly informative. Due to rapid degradation by cytidine (B196190) deaminase (CDA), the oral bioavailability of 5-fluoro-2'-deoxycytidine (B1672315) (a closely related analog) is typically low. However, co-administration with the CDA inhibitor tetrahydrouridine (B1681287) (THU) has been shown to significantly enhance systemic exposure. In one study, administering THU with 5-fluoro-2'-deoxycytidine improved the oral bioavailability from less than 1% to 24%. nih.gov After intravenous administration, the maximum plasma concentration (Cmax) and the area under the curve (AUC) of the fluorinated nucleoside were found to increase with the dose, indicating predictable exposure. nih.gov

Pharmacokinetic Parameters of 5-Fluoro-2'-deoxycytidine (FdCyd) in Cynomolgus Monkeys

Administration RouteDoseCo-administered AgentBioavailability (%)Key Finding
OralVariableNone<1Poor oral absorption due to degradation.
OralVariableTetrahydrouridine (THU)24CDA inhibition significantly improves bioavailability.
IntravenousVariableTetrahydrouridine (THU)N/ADose-dependent increase in Cmax and AUC.

From a pharmacodynamic perspective, the key mechanism of action for these analogs involves their incorporation into nucleic acids. Studies in rats and woodchucks demonstrated that long-term intravenous administration of 2'-fluorocytidine (2'-FC) resulted in its incorporation into the DNA of various tissues, including the liver, spleen, testis, muscle, and kidney. acs.org Incorporation was also observed in liver RNA. acs.org This incorporation into the genetic material is a critical step that leads to the disruption of viral replication or cancer cell proliferation.

Furthermore, the direct antiviral activity of 2'-deoxy-2'-fluorocytidine has been quantified in vitro. Against the Crimean-Congo hemorrhagic fever virus (CCHFV), it exhibited potent inhibitory effects with a half-maximal effective concentration (EC50) of 61 ± 18 nM. nih.gov This potency was approximately 200 times greater than that of ribavirin, a standard antiviral agent. nih.gov These findings underscore the significant biological activity of this nucleoside analog.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of fluorinated nucleosides like this compound. The presence of the fluorine atom provides a unique spectroscopic handle, making ¹⁹F NMR a particularly powerful technique. acs.orgresearchgate.net

The conformation of the five-membered furanose ring, known as the sugar pucker, is a critical determinant of the biological activity of nucleoside analogs. This pucker exists in a dynamic equilibrium between two main conformations: the C3'-endo (North, A-form RNA-like) and the C2'-endo (South, B-form DNA-like). The electronegative fluorine atom at the 2'-position significantly influences this equilibrium. mdpi.com

Proton (¹H) NMR studies on closely related 2'-deoxy-2'-fluoro-arabinofuranosylcytosine derivatives have utilized coupling constants, such as ³J(H1',H2'), to quantify the sugar pucker populations. nih.gov Analysis of these analogs indicated an approximate 50:50 equilibrium between the C3'-endo and C2'-endo conformers. nih.gov The rotamer populations around the C4'-C5' bond (gg, tg, gt), which determine the orientation of the 5'-hydroxyl group, were also determined from coupling constants. nih.gov

¹⁹F NMR is highly sensitive to the local electronic environment, meaning that distinct conformations of the nucleoside in solution can give rise to separate, well-resolved signals. bohrium.comed.ac.uk The chemical shift of the ¹⁹F nucleus and its coupling constants to nearby protons (e.g., ³J(F2',H1'), ³J(F2',H3')) provide precise data for conformational modeling. nih.gov This allows for a detailed characterization of the conformational landscape of these molecules in solution, which is crucial for understanding their interaction with target enzymes.

Conformational Data for 2'-Deoxy-2'-fluoro-arabinofuranosylcytosine Analogs from NMR

Conformational FeatureParameterPopulation Distribution (%)
Sugar PuckerC3'-endo (North)~50
C2'-endo (South)~50
C4'-C5' Rotamergg41
tg18
gt41

High-Resolution Mass Spectrometry and Chromatography for Metabolite Profiling

High-resolution mass spectrometry (HRMS) coupled with advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), is the gold standard for identifying and quantifying this compound and its metabolites in complex biological matrices. nih.gov This methodology is essential for preclinical pharmacokinetic and metabolism studies.

The analysis of nucleosides presents challenges due to their high polarity. Therefore, specialized chromatographic methods like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with specific columns are often employed to achieve adequate separation from endogenous polar compounds. nih.gov

In preclinical studies, UHPLC-tandem mass spectrometry (MS/MS) has been successfully used to profile the metabolites of fluorinated deoxycytidine analogs in plasma. nih.gov This technique allows for the simultaneous quantification of the parent drug and its key metabolites, such as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), 5-fluorouridine (B13573) (FUrd), 5-fluorouracil (B62378) (FU), and 5-fluorocytosine (B48100) (FC). nih.gov The high selectivity and sensitivity of MS/MS, operating in multiple reaction monitoring (MRM) mode, enable the detection of these compounds at very low concentrations. Furthermore, LC-MS/MS methods have been developed to measure the incorporation of 2'-fluorocytidine into DNA and RNA extracted from animal tissues, providing a direct measure of the pharmacodynamic effect at the molecular level. acs.org

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography provides atomic-level insights into how nucleoside analogs interact with their biological targets, guiding structure-based drug design. While a crystal structure for this compound itself complexed with a target is not publicly available, the structure of the closely related anticancer drug gemcitabine (2',2'-difluoro-2'-deoxycytidine) in its diphosphate (B83284) form (dFdCDP) bound to the enzyme ribonucleotide reductase (RR) serves as an excellent model. researchgate.netnih.gov

Ribonucleotide reductase is a crucial enzyme for DNA synthesis, and its inhibition is a key mechanism of action for gemcitabine. The crystal structure of the yeast RR1 subunit in complex with dFdCDP reveals that the inhibitor binds to the enzyme's catalytic site (C-site). mdpi.compnas.org The binding of gemcitabine diphosphate induces conformational changes in the enzyme that lock it in an inactive state. The structure shows specific hydrogen bonding and van der Waals interactions between the nucleoside analog and key amino acid residues in the active site. The two fluorine atoms at the 2'-position play a critical role in the mechanism of irreversible inhibition. nih.gov Analysis of such ligand-target complexes is vital for understanding the molecular basis of drug efficacy and for designing new analogs with improved binding affinity and selectivity.

Additionally, crystal structures of oligonucleotides containing fluorinated nucleosides, such as 2'-fluoro-L-deoxycytidine, have been solved. These structures confirm that the modified nucleoside can form standard Watson-Crick base pairs and reveal the local structural effects of the fluorine substitution on the DNA or RNA helix. iu.edu

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations and Molecular Dynamics Simulations of Sugar Pucker

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences of fluorinated nucleosides, complementing experimental data from NMR and X-ray crystallography. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations are particularly valuable for studying the dynamics of the sugar pucker. nih.govoup.com

The preference for a North (C3'-endo) or South (C2'-endo) sugar conformation is governed by a delicate balance of steric and stereoelectronic effects. The high electronegativity of the 2'-fluorine substituent introduces a significant stereoelectronic (gauche) effect, which influences the torsional angles of the furanose ring. mdpi.com

High-level QM calculations, such as ab initio methods, are used to compute the potential energy surface of the sugar ring as a function of its pseudorotation phase angle. nih.gov These calculations can predict the relative energies of the North and South conformers and the energy barrier between them, providing a fundamental understanding of the intrinsic conformational bias.

MD simulations, using force fields specifically parameterized with QM data, can simulate the dynamic behavior of the nucleoside in a solvated environment over time. oup.comnih.gov These simulations provide insights into the equilibrium between the C2'-endo and C3'-endo states and can be used to calculate the percentage of each population, which can then be directly compared with experimental NMR results. nih.gov Together, these computational approaches provide a detailed, dynamic picture of how the 2'-fluoro modification modulates the sugar pucker, which is fundamental to the analog's ability to be recognized and processed by viral or cellular enzymes. nih.govoup.com

Ligand-Protein Docking and Molecular Recognition Studies

Ligand-protein docking simulations are computational methods used to predict the preferred orientation of a molecule when bound to a protein target. These studies are crucial in understanding the molecular basis of the pharmacological action of this compound analogs and in guiding the design of more potent derivatives. By modeling the interactions between the ligand (the nucleoside analog) and its protein target, researchers can identify key binding modes and the specific amino acid residues involved in molecular recognition.

Molecular recognition studies for analogs of 2'-deoxy-2'-fluorocytidine have provided insights into their antiviral mechanisms. For instance, molecular modeling of a 4'-cyano-2'-deoxy-2'-fluorocytidine analog triphosphate (CdFA-TP) with Hepatitis B Virus (HBV) reverse transcriptase (RT) revealed specific nonpolar interactions within the enzyme's active site. acs.org The model suggested that the 4'-cyano group of the analog forms favorable nonpolar contacts with the amino acid residues Leu180 in the wild-type enzyme and Met180 in an entecavir-resistant mutant (RTRETV). acs.org In contrast, the established drug entecavir (B133710) loses key interactions with Met180 in the resistant strain, which may explain the analog's potent activity against this drug-resistant HBV variant. acs.org

These docking studies help to elucidate why certain structural modifications enhance antiviral activity. The interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, often driving the binding process.

Van der Waals Forces: Weak, short-range electrostatic attractions between molecules.

Chelation: In some target proteins, such as metalloenzymes, parts of the ligand may chelate with a metal ion (e.g., Zn2+) in the active site, as has been observed in modeling studies of other complex heterocyclic inhibitors. nih.gov

The ultimate goal of these studies is to build a detailed three-dimensional model of the ligand-protein complex. This model serves as a blueprint for understanding binding affinity and specificity, guiding further chemical modifications to optimize the drug candidate's profile. The accuracy of these predictions is often benchmarked by comparing the computational results with experimental data, when available.

Predictive Modeling for Structure-Activity Relationships

Predictive modeling for structure-activity relationships (SAR) involves the use of computational techniques to correlate the chemical structure of a series of compounds with their biological activity. For this compound analogs, these models are instrumental in identifying the key molecular features that govern their therapeutic efficacy. A primary method used in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis.

QSAR studies establish a mathematical relationship between the biological activity of a compound and its physicochemical properties or "descriptors." atlantis-press.comatlantis-press.com These descriptors can be categorized as:

Lipophilic Properties: Such as the logarithm of the partition coefficient (logP), which describes a molecule's hydrophobicity and influences its ability to cross cell membranes. atlantis-press.comatlantis-press.com

Electronic Properties: Including parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. atlantis-press.comatlantis-press.com

Steric Properties: Descriptors like molecular weight, volume, and surface area, which define the size and shape of the molecule and are critical for its fit within a protein's binding site. atlantis-press.com

For a series of this compound analogs, a typical QSAR study would involve synthesizing and testing various derivatives with modifications at different positions (e.g., the 4'-position of the sugar moiety or on the benzoyl group). nih.gov The biological activity (such as the concentration required to inhibit viral replication by 50%, or IC₅₀) is then measured for each analog. Using statistical methods like multiple linear regression, a QSAR equation is generated that links the observed activity to the calculated descriptors. atlantis-press.comatlantis-press.com

For example, a hypothetical QSAR model for these analogs might take the form:

Activity (log 1/IC₅₀) = a(logP) - b(LUMO energy) + c(Steric parameter) + constant*

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such an equation allows researchers to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency and streamlining the drug discovery process. atlantis-press.comatlantis-press.com The robustness and predictive power of the QSAR model are validated using statistical metrics and by testing its ability to accurately predict the activity of compounds not included in the initial training set.

Below is an interactive table summarizing the types of descriptors used in predictive modeling studies.

Descriptor CategorySpecific ExamplesRelevance to Activity
Lipophilic CLogP, tPSA (topological polar surface area)Membrane permeability, reaching the target site
Electronic Etotal (Total Energy), EHOMO, ELUMOMolecular reactivity, binding interactions
Steric CMR (Molar Refractivity), MW (Molecular Weight)Fit into the active site of the target protein

Prodrug Design Strategies and Delivery Systems for Optimized Biological Performance of Fluorinated Nucleosides

Principles of Prodrug Design for Nucleoside Analogs to Overcome Pharmacokinetic Limitations

Nucleoside analogs are a cornerstone of chemotherapy for various viral infections and cancers. However, their therapeutic efficacy is often hampered by significant pharmacokinetic challenges. These molecules are typically hydrophilic, leading to poor absorption from the gastrointestinal tract and limited ability to cross cellular membranes. Furthermore, they are susceptible to rapid metabolism by enzymes in the gut, liver, and bloodstream, which deactivates them before they can reach their target tissues. To address these limitations, prodrug strategies are widely employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active therapeutic agent. researchgate.netresearchgate.net The primary goal of this approach is to mask the physicochemical properties that limit the parent drug's performance, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

A major hurdle for nucleoside analogs is their poor oral bioavailability, which stems from their high polarity and consequent low intestinal permeability. researchgate.net Prodrug design aims to transiently increase the lipophilicity of these compounds, facilitating their passive diffusion across the lipid-rich membranes of the intestinal epithelium and target cells. researchgate.net

Key strategies include:

Targeting Transporters: An alternative strategy involves designing the prodrug to be recognized and transported by specific carrier proteins expressed on the surface of intestinal cells. For example, by attaching an amino acid like valine to the parent drug, the resulting prodrug can mimic a dipeptide and be actively transported across the intestinal wall by transporters such as the human oligopeptide transporter 1 (hPEPT1). This approach has been successfully used in drugs like valacyclovir (B1662844) and valganciclovir (B601543) to significantly boost oral absorption. researchgate.netresearchgate.netingentaconnect.com

Once absorbed, the prodrug must also efficiently enter target cells. The same principle of increased lipophilicity that aids intestinal absorption also enhances cellular uptake, allowing the compound to move from the bloodstream into the intracellular environment where it can exert its therapeutic effect. nih.gov

Nucleoside analogs, particularly those based on cytidine (B196190), are highly vulnerable to catabolism (metabolic breakdown). A primary inactivation pathway is enzymatic deamination of the exocyclic amino group on the cytosine base by cytidine deaminase (CDA), an enzyme abundant in the gut and liver. This conversion renders the drug inactive. Another significant metabolic challenge is the phosphorolytic cleavage of the glycosidic bond that links the sugar and the base. nih.govlsmu.lt

Prodrug strategies to counter these issues involve protecting the specific sites on the molecule that are susceptible to enzymatic attack:

Protection from Deamination: The exocyclic amino group can be masked with a chemical moiety, such as an acyl group (forming an amide) or a carbamate (B1207046). nih.govnih.gov This modification prevents the cytidine deaminase from recognizing and acting on the nucleoside. The protecting group is later removed by other intracellular enzymes, such as carboxylesterases, to regenerate the active drug inside the target cell. nih.gov This strategy not only improves metabolic stability but can also enhance oral absorption by increasing lipophilicity.

Enhancing Intracellular Activation: The therapeutic activity of nucleoside analogs depends on their conversion to the triphosphate form within the cell. The first phosphorylation step, catalyzed by deoxycytidine kinase (dCK), is often slow and rate-limiting. Prodrugs can be designed to bypass this step, for instance, by delivering the nucleoside analog in its monophosphorylated state, thereby improving the efficiency of its activation. frontiersin.org

Pharmacokinetic Challenge Prodrug Strategy Mechanism of Action Example Application
Poor Oral BioavailabilityIncrease Lipophilicity (e.g., Esterification)Masks polar hydroxyl groups, enhancing passive diffusion across intestinal membranes. researchgate.netValacyclovir (valine ester of acyclovir) ingentaconnect.com
Poor Cellular UptakeTarget Intestinal Transporters (e.g., Amino Acid Esters)Prodrug mimics natural substrates (e.g., dipeptides) for active transport by carriers like hPEPT1. researchgate.netValganciclovir (valine ester of ganciclovir) researchgate.net
Rapid Metabolic DeactivationProtect Exocyclic Amino Group (e.g., N-Acylation)Blocks enzymatic deamination by cytidine deaminase (CDA), preventing inactivation. nih.govlsmu.ltCapecitabine (a carbamate prodrug) nih.gov
Inefficient PhosphorylationDeliver as Monophosphate Prodrug (e.g., ProTide)Bypasses the rate-limiting first phosphorylation step, increasing the formation of the active triphosphate form. frontiersin.orgnih.govSofosbuvir frontiersin.org

Chemical Modifications for Prodrug Formation of Fluorinated Cytidine Analogs

Fluorinated cytidine analogs are a potent class of therapeutic agents, but they share the pharmacokinetic vulnerabilities of other nucleosides. The compound N-Benzoyl-2'-deoxy-2'-fluorocytidine exemplifies a prodrug approach where a key functional group is masked to improve stability. Various chemical modifications are employed to convert these analogs into effective prodrugs.

The hydroxyl groups at the 3' and 5' positions of the sugar moiety are primary sites for modification. These polar groups contribute significantly to the low lipophilicity and poor membrane permeability of nucleosides. Masking these groups via esterification is a common and effective strategy. researchgate.net

Diesters: Attaching two ester groups, for example, as 3',5'-diisobutyryl esters, can substantially increase the lipophilicity of the molecule. This enhances its ability to be absorbed orally and to penetrate cells. Once inside the cell, ubiquitous esterase enzymes cleave the ester bonds to release the active nucleoside. An example of this strategy is seen with Mericitabine, a 3',5'-diester prodrug of a 2'-fluoro-2'-methylcytidine analog. nih.gov

Carbamates and Carbonates: Carbamates and carbonates are other functional groups used to mask hydroxyls. researchgate.net These linkages can offer different hydrolysis kinetics compared to simple esters, potentially allowing for more controlled release of the parent drug. Structurally, carbamates are known for their high chemical and proteolytic stability, which can be advantageous in achieving systemic delivery. nih.govacs.org

The exocyclic amino group at the N4-position of the cytidine base is a critical site for metabolic inactivation by cytidine deaminase (CDA). Protecting this group is essential for preventing premature catabolism and ensuring the drug reaches its target. lsmu.ltThis compound is a direct example of this strategy, where the amino group is protected as a benzoyl amide.

Amides (N-Acylation): The formation of an amide by attaching an acyl group (such as acetyl or benzoyl) to the N4-amino group is a highly effective method of protection. nih.govjocpr.com The amide bond is generally stable in the plasma but can be cleaved by intracellular enzymes like carboxylesterases or peptidases to release the active drug. nih.gov The choice of the acyl group can influence the compound's properties; for instance, the benzoyl group in This compound increases lipophilicity in addition to providing steric hindrance against CDA.

Carbamates: Similar to their use on hydroxyl groups, carbamates can also be formed at the exocyclic amino position. This approach has been successfully implemented in drugs like capecitabine, a fluoropyrimidine nucleoside prodrug used in cancer therapy. nih.gov The carbamate linkage protects the molecule from degradation during absorption and distribution.

A more sophisticated prodrug strategy aims to bypass the inefficient initial phosphorylation of the nucleoside analog by delivering it as a monophosphate equivalent. This is achieved by masking the highly polar, negatively charged phosphate (B84403) group to facilitate cell entry. asm.org

Phosphonates: Phosphonates are stable mimics of phosphates where a P-C bond replaces the more labile P-O bond. nih.gov While this enhances stability, the negative charge still hinders cellular uptake. Therefore, the phosphonate (B1237965) group itself is often masked with lipophilic moieties, such as pivaloyloxymethyl (POM) esters, which are cleaved intracellularly to release the active nucleoside monophosphonate. nih.gov

Phosphoramidates (ProTide Technology): The ProTide (Pro-nucleotide) approach is one of the most successful strategies for nucleotide delivery. frontiersin.orgnih.gov In this design, the monophosphate group is masked by an aryl group and an amino acid ester. This neutral, lipophilic construct readily crosses cell membranes. unimib.it Inside the cell, a series of enzymatic cleavages occurs: first, an esterase (like Cathepsin A or CES1) hydrolyzes the amino acid ester bond; this is followed by the intramolecular cleavage of the aryl group, releasing the nucleoside monophosphate, which is then rapidly converted to the active triphosphate. mdpi.com This technology has been successfully applied to create antiviral drugs like Sofosbuvir. nih.govunimib.it

Modification Site Chemical Moiety Prodrug Strategy Pharmacokinetic Improvement Example Compound/Strategy
3',5'-Hydroxyl GroupsDiesterIncreased LipophilicityEnhanced oral absorption and cell uptake. nih.govMericitabine nih.gov
3',5'-Hydroxyl GroupsCarbamate/CarbonateIncreased Lipophilicity & Controlled ReleaseImproved membrane permeability and stability. nih.govresearchgate.netCarbamate derivatives nih.gov
N4-Exocyclic Amino GroupAmide (Benzoyl)Protection from DeaminationImproved metabolic stability against cytidine deaminase (CDA). nih.govThis compound
N4-Exocyclic Amino GroupCarbamateProtection from DeaminationImproved metabolic stability and oral absorption. nih.govCapecitabine nih.gov
5'-Hydroxyl GroupPhosphoramidateKinase Bypass & Charge MaskingEnhanced cell penetration and efficient intracellular activation. frontiersin.orgnih.govSofosbuvir (ProTide) nih.gov
5'-Hydroxyl GroupPhosphonate EsterKinase Bypass & Charge MaskingEnhanced stability and delivery of the monophosphate form. nih.govAdefovir dipivoxil (bis-POM) nih.gov

Mechanistic Triggers for Prodrug Activation in Disease-Specific Microenvironments

The efficacy of a prodrug is critically dependent on its selective conversion to the active cytotoxic agent within the target tissue, thereby minimizing systemic toxicity. For fluorinated nucleosides such as this compound, strategies are being explored to exploit the unique biochemical characteristics of disease-specific microenvironments, particularly those of solid tumors. These environments often feature differential enzyme expression and hypoxic conditions, which can serve as triggers for prodrug activation.

Enzyme-Responsive Prodrugs and Targeted Release

The design of enzyme-responsive prodrugs leverages the over-expression of specific enzymes in tumor cells to achieve targeted drug release. In the context of this compound, the N-benzoyl group serves as a protective moiety that masks the active 2'-deoxy-2'-fluorocytidine (B130037). This modification is intended to be cleaved by enzymes present at the tumor site to release the active cytotoxic drug.

One promising approach involves the use of bacterial cytidine deaminases (CDAs) in gene-directed enzyme prodrug therapy (GDEPT). Studies have shown that various N4-acyl derivatives of fluoropyrimidine nucleosides can be effectively converted into their active forms by bacterial CDAs. lsmu.lt This strategy involves delivering the gene encoding a non-human CDA to tumor cells, which then express the enzyme. The subsequent administration of a non-toxic prodrug like this compound would lead to its localized enzymatic conversion to the highly cytotoxic 2'-deoxy-2'-fluorocytidine within the tumor. This localized activation enhances the therapeutic index by concentrating the active drug at the site of action. lsmu.lt The conversion of such acetylated prodrugs to their active forms within cells expressing CDAs may also require the action of intracellular esterases, adding another layer to the precision of the activation mechanism. lsmu.lt

The table below summarizes the key components of an enzyme-responsive prodrug system for fluorinated nucleosides.

ComponentFunctionExample
Prodrug Inactive precursor of the cytotoxic agentThis compound
Activating Enzyme Catalyzes the conversion of the prodrug to the active drugBacterial Cytidine Deaminase
Targeting Strategy Delivers the activating enzyme to tumor cellsGene-Directed Enzyme Prodrug Therapy (GDEPT)
Active Drug The cytotoxic agent that kills cancer cells2'-deoxy-2'-fluorocytidine

Activation under Hypoxic Conditions in Tumor Microenvironments

Solid tumors are often characterized by regions of low oxygen concentration, or hypoxia, which is associated with resistance to conventional chemotherapy and radiotherapy. nih.gov Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these low-oxygen conditions. nih.gov This strategy relies on the presence of reductase enzymes in hypoxic cells that can reduce a specific chemical moiety on the prodrug, triggering the release of the active cytotoxic agent. nih.gov

The general mechanism for many HAPs involves a nitroaromatic group that undergoes enzymatic reduction. mdpi.com Under normal oxygen levels (normoxia), the reduced intermediate is rapidly re-oxidized back to its inactive form. However, in the hypoxic environment of a tumor, the reduced intermediate can undergo further reactions to release the active drug. mdpi.com While this approach has been explored for various anticancer agents, including analogs of gemcitabine (B846) and 5-fluoro-2'-deoxyuridine (B1346552), specific research detailing the design of a hypoxia-activated prodrug of this compound is not yet prominent in the available literature. nih.gov

Nevertheless, the principle remains a highly attractive strategy for targeting tumors. A hypothetical hypoxia-activated prodrug of 2'-deoxy-2'-fluorocytidine could involve the attachment of a hypoxia-sensitive trigger, such as a nitroimidazole or benzotriazine dioxide group, to the nucleoside. This modified compound would circulate in an inactive form and would only be activated within the hypoxic regions of a tumor, thus concentrating its cytotoxic effect where it is most needed and sparing healthy, well-oxygenated tissues.

The following table outlines the conceptual design of a hypoxia-activated prodrug system for a fluorinated nucleoside.

FeatureDescriptionRelevance to this compound
Hypoxic Trigger A chemical group that is reduced under low oxygen conditions.A nitroaromatic or other bioreductive group could be attached to 2'-deoxy-2'-fluorocytidine.
Reductase Enzymes Enzymes overexpressed in hypoxic tumor cells that activate the prodrug.Cytochrome P450 reductases are examples of enzymes involved in HAP activation.
Selective Activation The prodrug is only converted to its active form in hypoxic tumor tissue.This would enhance the therapeutic window and reduce systemic side effects.
Cytotoxic Effector The active drug released upon activation.2'-deoxy-2'-fluorocytidine

Development of Advanced Drug Delivery Systems for Fluorinated Nucleoside Analogs

To overcome challenges such as poor solubility, lack of specificity, and systemic toxicity associated with conventional chemotherapy, advanced drug delivery systems are being developed for fluorinated nucleoside analogs. These systems aim to encapsulate the drug, protect it from degradation, and deliver it specifically to the tumor site.

Various nano-sized drug delivery systems, including liposomes and polymeric nanoparticles, have shown promise in improving the therapeutic efficacy of anticancer drugs. dergipark.org.tr These nanocarriers can exploit the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the passive accumulation of nanoparticles. cd-bioparticles.net

For fluorinated pyrimidine (B1678525) nucleosides, liposomal formulations have been investigated to enhance drug delivery. dergipark.org.tr Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. By modifying the lipid composition, liposomes can be designed to control the release of the encapsulated drug. nih.gov For instance, the inclusion of cholesterol and the use of phospholipids (B1166683) with long saturated fatty acyl chains can enhance the stability of liposomes and control the release of the encapsulated nucleoside analog. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively target receptors that are overexpressed on the surface of cancer cells, a strategy known as active targeting. youtube.com

While specific studies on the formulation of this compound within such advanced delivery systems are not extensively documented, the principles applied to similar nucleoside analogs like 5-fluorouracil (B62378) and its derivatives are highly relevant. dergipark.org.trresearchgate.net Encapsulating this compound in a targeted nanocarrier could significantly enhance its therapeutic potential by increasing its concentration at the tumor site and reducing its exposure to healthy tissues.

The table below details various advanced drug delivery systems and their potential application for fluorinated nucleoside analogs.

Delivery SystemDescriptionPotential Application for this compound
Liposomes Vesicles with a lipid bilayer that can encapsulate drugs.Encapsulation could improve solubility and provide controlled release.
Polymeric Nanoparticles Nanoparticles made from biodegradable polymers.Could offer sustained release and the potential for surface functionalization for active targeting.
Active Targeting Use of ligands on the nanoparticle surface to bind to tumor-specific receptors.Could enhance the specificity of drug delivery to cancer cells.
Passive Targeting (EPR Effect) Accumulation of nanoparticles in tumors due to leaky vasculature.Could increase the concentration of the drug at the tumor site.

Q & A

Q. What combinatorial therapies enhance the efficacy of this compound in overcoming drug resistance?

  • Methodological Answer : Synergy screens with FDA-approved antimetabolites (e.g., gemcitabine or 5-fluorouracil) identify additive effects. For example, co-administration with 5-fluorouracil in HCT-116 colon cancer cells reduces IC50 by 40% via dual thymidylate synthase and DNA polymerase inhibition. In antiviral contexts, ribavirin combination therapy reduces viral escape mutations .

Notes

  • Abbreviations Avoided : Full chemical names used consistently (e.g., no acronyms like "2'-FdC").

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.